molecular formula C7H13N3 B1275392 1-sec-butyl-1H-pyrazol-5-amine CAS No. 3524-19-4

1-sec-butyl-1H-pyrazol-5-amine

Cat. No. B1275392
CAS RN: 3524-19-4
M. Wt: 139.2 g/mol
InChI Key: KVXMAIZWDSEADI-UHFFFAOYSA-N
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Description

1-sec-butyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. The sec-butyl group attached to the nitrogen atom at the first position distinguishes this compound from other pyrazoles.

Synthesis Analysis

The synthesis of related pyrazole compounds has been explored in the literature. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a two-step process starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction. This method provides a versatile approach to synthesizing a range of pyrazole derivatives with good yield .

Molecular Structure Analysis

The molecular structure of a related compound, 4-{(Z)-(sec-Butylamino)(phenyl)methylene}-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, has been studied, revealing dihedral angles between the pyrazolone ring and two phenyl rings. The sec-butylamino group in this compound is disordered over two positions, indicating some flexibility in the molecular structure. This compound also exhibits the potential for keto-enamine tautomerism and features an intramolecular N—H⋯O hydrogen bond, which is significant for its stability .

Chemical Reactions Analysis

While specific chemical reactions of 1-sec-butyl-1H-pyrazol-5-amine are not detailed in the provided papers, the literature on pyrazole derivatives often includes reactions such as substitutions, where various functional groups can replace hydrogen atoms on the pyrazole ring. The presence of an amino group in the 5-position suggests that it could participate in further chemical reactions, such as acylation or alkylation, to yield a variety of substituted pyrazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-sec-butyl-1H-pyrazol-5-amine are not directly reported in the provided papers. However, the related compound's crystal structure analysis suggests that weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds are important in the formation of the solid-state structure . These types of interactions can influence the melting point, solubility, and stability of the compound. The disordered sec-butylamino group also suggests that there may be some flexibility in the compound's physical state, potentially affecting its physical properties such as boiling point and viscosity.

Scientific Research Applications

  • Pyrazole Scaffold Synthesis

    • Summary of Application : Pyrazoles, including 1-sec-butyl-1H-pyrazol-5-amine, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
    • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results or Outcomes : The outcomes of using pyrazoles in these fields are vast and varied. They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Proteomics Research

    • Summary of Application : 1-sec-butyl-1H-pyrazol-5-amine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in proteomics research are not provided in the sources I found .
    • Results or Outcomes : The outcomes of using this compound in proteomics research would depend on the specific experiments it’s involved in. Unfortunately, I couldn’t find any specific examples or quantitative data related to this application .
  • Energetic Materials Design

    • Summary of Application : The combination of superior energetic structural fragments is a feasible route to design new energetic materials . In this work, selected metal and nitrogen-rich salts based on 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) are prepared and characterized .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in energetic materials design are not provided in the sources I found .
    • Results or Outcomes : The outcomes of using this compound in energetic materials design would depend on the specific experiments it’s involved in. Unfortunately, I couldn’t find any specific examples or quantitative data related to this application .
  • Chemical Building Block

    • Summary of Application : 1-sec-butyl-1H-pyrazol-5-amine is often used as a building block in the synthesis of more complex chemical compounds .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in chemical synthesis are not provided in the sources I found .
    • Results or Outcomes : The outcomes of using this compound in chemical synthesis would depend on the specific reactions it’s involved in .
  • Proteomics Research

    • Summary of Application : 1-sec-butyl-1H-pyrazol-5-amine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in proteomics research are not provided in the sources I found .
    • Results or Outcomes : The outcomes of using this compound in proteomics research would depend on the specific experiments it’s involved in .

properties

IUPAC Name

2-butan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-6(2)10-7(8)4-5-9-10/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXMAIZWDSEADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396074
Record name 1-sec-butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-sec-butyl-1H-pyrazol-5-amine

CAS RN

3524-19-4
Record name 1-sec-butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(butan-2-yl)-1H-pyrazol-5-amine
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